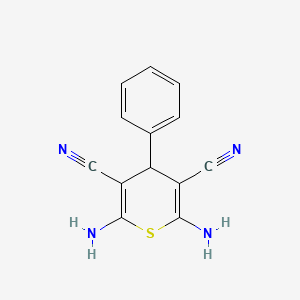

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Descripción general

Descripción

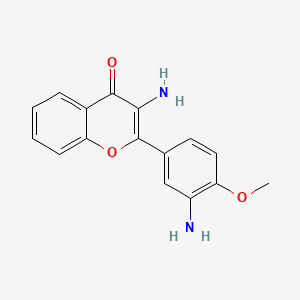

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile is a chemical compound with the linear formula C13H10N4S . It has a molecular weight of 254.315 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile are not well-documented in the sources I found. The molecular weight is known to be 254.315 .Aplicaciones Científicas De Investigación

Synthesis Procedures

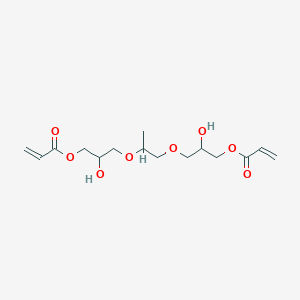

- Efficient Synthesis Methods : A one-pot, four-component procedure for synthesizing 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile derivatives has been developed, involving primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile. Magnetic NH2.MIL-101(Fe)/ED, a basic metal-organic framework catalyst, is employed in this process, demonstrating an efficient synthesis approach for these compounds (Moghaddam et al., 2022).

Chemical Reactions and Derivatives

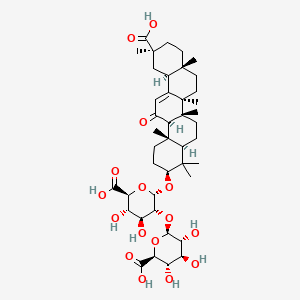

- Formation of Pyridine Derivatives : Interaction of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitriles with other compounds, such as 1-morpholino-1-cyclopentene, leads to the formation of various pyridine derivatives. These derivatives are utilized in synthesizing other complex molecules (Dyachenko & Dyachenko, 2007).

- Recyclization Processes : 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitriles undergo recyclization with specific reagents, forming diverse compounds like bis-(R-methylamino)pyridine-3,5-dicarbonitriles. This illustrates the compound's ability to participate in complex chemical reactions leading to structurally varied products (Dyachenko & Rylskaya, 2013).

Structural Analysis and Characterization

- Structural Determination : X-ray crystallography has been used to determine the structure of the final products in synthesis involving 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile. This highlights the importance of these compounds in advanced chemical analysis and structural elucidation (Dyachenko et al., 2008).

Biomedical Research

- Cancer Research : A derivative of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile, specifically 2,6‐diamino‐4‐(2‐fluorophenyl)‐4H‐thiopyran‐3,5‐dicarbonitrile (DFTD), has been identified as an inhibitor of eEF‐2K, a potential target for treating cancer. This compound exhibits reversible covalent inhibition of eEF‐2K, suggesting its potential in developing selective covalent inhibitors for cancer therapy (Devkota et al., 2014).

Photophysical Properties

- Optical Properties Study : The optical properties of compounds synthesized from 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile, like 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, have been studied. These compounds exhibit fluorescence in the violet region of the spectrum, indicating their potential use in photophysical applications (Bardasov et al., 2020).

Catalytic Applications

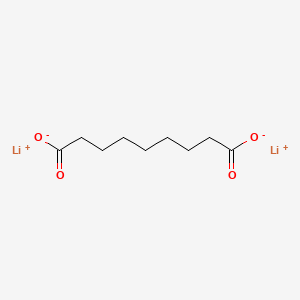

- Catalyst Development : The use of nanomagnetic Fe3O4@SiO2@ZnCl2 as a catalyst for synthesizing 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles demonstrates the role of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile derivatives in developing efficient catalysts for chemical reactions (Maleki et al., 2018).

Propiedades

IUPAC Name |

2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMKVNSBEKQPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351060 | |

| Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

CAS RN |

102434-73-1 | |

| Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.